
Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride: is a chemical compound with the molecular formula C22H39N2O.Cl . It is a derivative of pyridinium, a class of compounds known for their diverse applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride typically involves the reaction of pyridine with a hexadecanoyl chloride derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of Hexadecanoyl Chloride: Hexadecanoyl chloride is prepared by reacting hexadecanoic acid with thionyl chloride or oxalyl chloride.
Reaction with Pyridine: The hexadecanoyl chloride is then reacted with pyridine in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions.
Formation of Pyridinium Salt: The resulting product is then treated with hydrochloric acid to form the pyridinium salt, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the pyridinium group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, 1-(((1-oxooctadecyl)amino)methyl)-, chloride
- Pyridinium, 1-(((1-oxododecyl)amino)methyl)-, chloride
- Pyridinium, 1-(((1-oxotetradecyl)amino)methyl)-, chloride
Uniqueness
Pyridinium, 1-(((1-oxohexadecyl)amino)methyl)-, chloride is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its long alkyl chain enhances its hydrophobic interactions, making it particularly useful in applications requiring surfactant properties .
Eigenschaften
CAS-Nummer |
53421-31-1 |
|---|---|
Molekularformel |
C22H39ClN2O |
Molekulargewicht |
383.0 g/mol |
IUPAC-Name |
N-(pyridin-1-ium-1-ylmethyl)hexadecanamide;chloride |
InChI |
InChI=1S/C22H38N2O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-22(25)23-21-24-19-16-14-17-20-24;/h14,16-17,19-20H,2-13,15,18,21H2,1H3;1H |
InChI-Schlüssel |
MBQMCDKILRQNKM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)NC[N+]1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


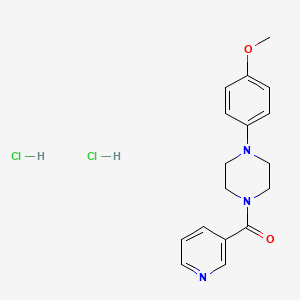
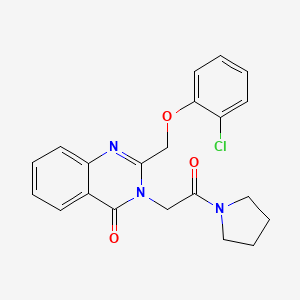
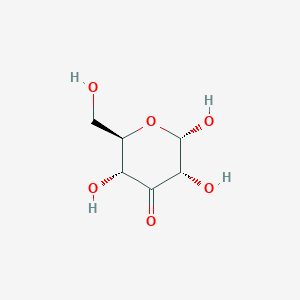
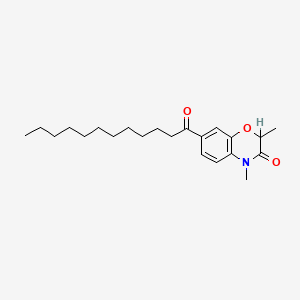
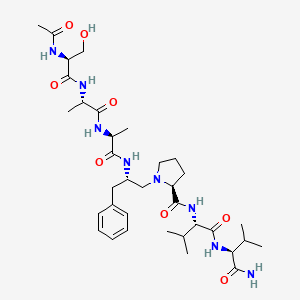
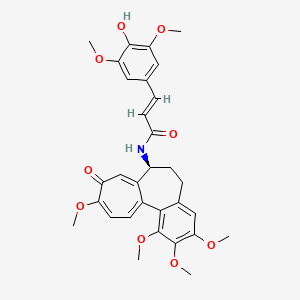
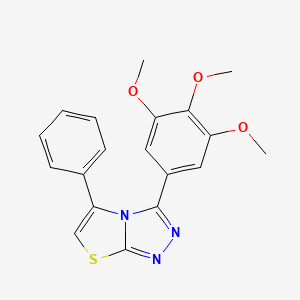
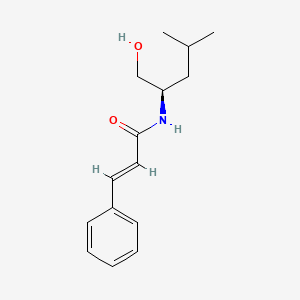

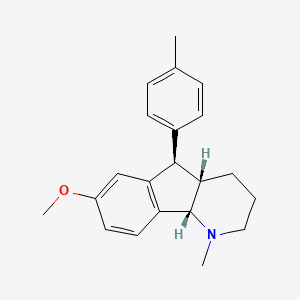
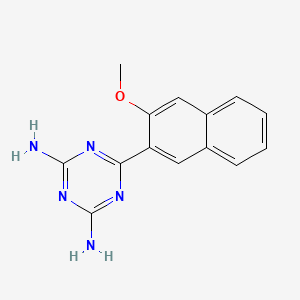


![6-propan-2-yl-2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),4,6,11,14,16-heptaen-9-one](/img/structure/B12723094.png)
